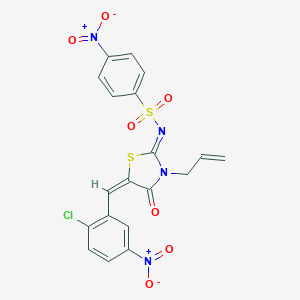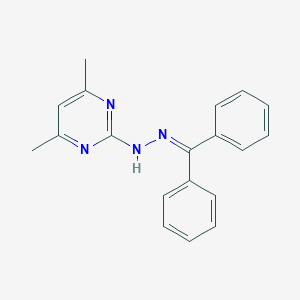![molecular formula C27H18Cl2N2 B403890 4-[1,1'-biphenyl]-4-yl-2-(2,4-dichlorophenyl)-5-phenyl-1H-imidazole](/img/structure/B403890.png)
4-[1,1'-biphenyl]-4-yl-2-(2,4-dichlorophenyl)-5-phenyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1,1'-biphenyl]-4-yl-2-(2,4-dichlorophenyl)-5-phenyl-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of biphenyl, dichlorophenyl, and phenyl groups attached to an imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,1'-biphenyl]-4-yl-2-(2,4-dichlorophenyl)-5-phenyl-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of Biphenyl-4-yl Intermediate: The biphenyl-4-yl group can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Formation of 2,4-Dichlorophenyl Intermediate: The 2,4-dichlorophenyl group can be introduced through a halogenation reaction of a suitable aromatic precursor.
Imidazole Ring Formation: The final step involves the cyclization of the biphenyl-4-yl and 2,4-dichlorophenyl intermediates with a suitable nitrogen source to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-[1,1'-biphenyl]-4-yl-2-(2,4-dichlorophenyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield dechlorinated or hydrogenated products.
科学研究应用
4-[1,1'-biphenyl]-4-yl-2-(2,4-dichlorophenyl)-5-phenyl-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antifungal, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[1,1'-biphenyl]-4-yl-2-(2,4-dichlorophenyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various cellular functions.
相似化合物的比较
Similar Compounds
4-(biphenyl-4-yl)-2-phenyl-1H-imidazole: Lacks the dichlorophenyl group, which may result in different biological activities.
2-(2,4-dichlorophenyl)-5-phenyl-1H-imidazole: Lacks the biphenyl-4-yl group, which may affect its chemical properties and reactivity.
Uniqueness
4-[1,1'-biphenyl]-4-yl-2-(2,4-dichlorophenyl)-5-phenyl-1H-imidazole is unique due to the presence of both biphenyl and dichlorophenyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups may enhance its potential as a therapeutic agent and its versatility in chemical reactions.
属性
分子式 |
C27H18Cl2N2 |
|---|---|
分子量 |
441.3g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenyl)-4-phenyl-5-(4-phenylphenyl)-1H-imidazole |
InChI |
InChI=1S/C27H18Cl2N2/c28-22-15-16-23(24(29)17-22)27-30-25(20-9-5-2-6-10-20)26(31-27)21-13-11-19(12-14-21)18-7-3-1-4-8-18/h1-17H,(H,30,31) |
InChI 键 |
PWSAQAGYZPKQPL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N=C(N3)C4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3a-methyl-3-phenyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B403808.png)
![3-METHYL-5-OXO-4-[(E)-2-(1,3-THIAZOL-2-YL)-1-DIAZENYL]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE](/img/structure/B403809.png)
![2,6-Ditert-butyl-4-{[5-nitro-2-({4-nitrobenzyl}oxy)phenyl]imino}-2,5-cyclohexadien-1-one](/img/structure/B403811.png)
![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B403812.png)
![2',6'-ditert-butyl-2-(4-nitrophenyl)-3,4-dihydrospiro(2H-[1,4]benzoxazine-3,4'-[2,5]cyclohexadiene)-1'-one](/img/structure/B403813.png)

![2-[(3,5-Ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-4-nitrophenyl acetate](/img/structure/B403817.png)



![4-(2-Methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B403828.png)
![2-[(Z)-hydroxyiminomethyl]-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B403829.png)

